molecular formula C15H13N3O4S B2373986 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 868143-16-2

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B2373986
CAS No.: 868143-16-2
M. Wt: 331.35
InChI Key: NOTPGKWLTSCPDJ-UHFFFAOYSA-N
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Description

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonyl group attached to a nitrophenyl ring, which is further connected to a dihydroimidazole ring system. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Thiol derivative: Formed by the reduction of the sulfonyl group.

    Substituted phenyl derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties, particularly due to the presence of the sulfonamide group.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the nitrophenyl and dihydroimidazole moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonyl)tryptophan: A sulfonamide compound with a similar nitrophenyl group but attached to a tryptophan moiety.

    Sulfonamide derivatives: Compounds with varying substituents on the sulfonamide group, such as different aromatic or aliphatic groups.

Uniqueness

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, including its cytotoxicity and enzyme inhibition properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of a suitable imidazole precursor with a sulfonylating agent. The structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These methods confirm the presence of key functional groups and the overall molecular geometry.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various sulfonamide derivatives, including those related to this compound. The compound has shown promising results against several cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
1SISO (cervical)2.38–3.77Induces apoptosis
2RT-112 (bladder)3.42–5.59Cell cycle arrest
3A549 (lung)>10Moderate activity

The most active derivatives exhibit IC50 values comparable to standard chemotherapeutic agents like cisplatin, indicating significant antitumor potential .

Enzyme Inhibition

Investigations into the enzyme inhibitory properties reveal that compounds similar to this compound can act as effective inhibitors of key enzymes involved in various diseases.

Enzyme Inhibition Type IC50 (µM)
α-glucosidaseCompetitive inhibition0.45
AcetylcholinesteraseNon-competitive inhibition0.78

These findings suggest that this class of compounds may have therapeutic applications in conditions such as Type 2 diabetes and Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of imidazole derivatives demonstrated that those containing a nitrophenyl sulfonamide moiety exhibited enhanced cytotoxicity against cervical and bladder cancer cell lines, suggesting a structure-activity relationship that favors the inclusion of electron-withdrawing groups for improved activity .
  • Enzyme Inhibition in Diabetes Management : Another research effort focused on the inhibitory effects of these compounds on α-glucosidase and acetylcholinesterase. The results indicated that specific substitutions on the imidazole ring significantly enhanced enzyme binding affinity, leading to effective management strategies for Type 2 diabetes .

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-10-9-16-15(17)12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTPGKWLTSCPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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